N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiophene and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene and benzothiazole intermediates. These intermediates are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and amide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-benzothiophen-3-yl)ethyl]-2-[N-methyl(4-chlorobenzene)sulfonamido]acetamide
- N-[2-(1-Benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of benzothiophene and benzothiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-15(13-9-23-16-4-2-1-3-12(13)16)8-19-18(22)11-5-6-14-17(7-11)24-10-20-14/h1-7,9-10,15,21H,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVNCAPCQITJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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